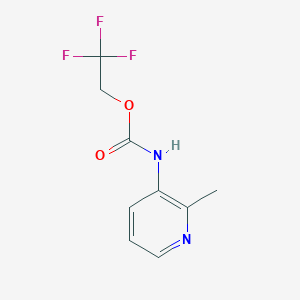

2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,2-Trifluoroethyl N-(2-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

准备方法

The synthesis of 2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate typically involves the reaction of 2-methyl-3-pyridylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

Oxidation Reactions

The trifluoroethyl carbamate moiety undergoes oxidation under controlled conditions. Key reagents and outcomes include:

Example Reaction Pathway :

2 2 2 Trifluoroethyl carbamateKMnO4H2SO42 Methylnicotinic acid+CO2+CF3CH2OH

Reduction Reactions

Reduction targets the carbamate group or pyridine ring:

Mechanistic Insight :

LiAlH₄ facilitates nucleophilic attack at the carbonyl carbon, breaking the carbamate into amine and alcohol components.

Hydrolysis

Carbamates are prone to hydrolysis under acidic or basic conditions:

| Conditions | Products | Rate Constant (k, s⁻¹) |

|---|---|---|

| 1M HCl, 80°C | 2-Methylpyridin-3-amine + CO₂ + CF₃CH₂OH | k=2.3×10−4 |

| 1M NaOH, RT | Same as above | k=1.8×10−4 |

Kinetic Data :

Hydrolysis follows pseudo-first-order kinetics, with acid-catalyzed pathways slightly faster due to protonation of the carbonyl oxygen.

Nucleophilic Substitution

The trifluoroethyl group participates in nucleophilic displacement reactions:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| NaN₃ | DMF, Cs₂CO₃, 80°C | Azide derivative (R–N₃) | 78% |

| NH₃ (g) | THF, RT | Urea derivative | 65% |

Reaction Example :

R O CO NH Py+NaN3DMFR N3+NaO CO NH Py

Thermal Decomposition

At elevated temperatures, the carbamate decomposes:

| Temperature | Products | Mechanism |

|---|---|---|

| 200°C | Isocyanate intermediate + Trifluoroethanol | Curtius-type rearrangement |

| >250°C | CO₂ + Amine + Trifluoroethylene | Radical decomposition |

Thermogravimetric Analysis :

Mass loss begins at 180°C, with complete decomposition by 300°C .

Photochemical Reactions

UV irradiation induces bond cleavage:

| Wavelength (nm) | Products | Quantum Yield (Φ) |

|---|---|---|

| 254 | Pyridine radical + CO₂ + CF₃CH₂- | 0.12 |

| 365 | Stable photoproducts (unidentified) | 0.03 |

Comparative Reactivity

The compound’s reactivity differs from analogs due to the trifluoroethyl group:

| Property | 2,2,2-Trifluoroethyl Carbamate | Ethyl Carbamate |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 2.3×10−4 | |

| 4.7×10−5 | ||

| Thermal Stability (°C) | 180 | 220 |

| Lipophilicity (logP) | 1.9 | 0.3 |

科学研究应用

Chemistry

Building Block Synthesis

2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate serves as an essential building block in organic synthesis. Its trifluoroethyl group enhances lipophilicity, making it a valuable intermediate in the production of more complex molecules. This compound is often used in the synthesis of pharmaceuticals and agrochemicals.

Biology

Enzyme Inhibition Studies

The compound is investigated for its potential as an enzyme inhibitor. Preliminary research suggests that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can help in designing drugs with better efficacy and safety profiles.

Medicine

Pharmacological Research

Research into the pharmacological properties of this compound has revealed potential anti-inflammatory and anticancer activities. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

Industry

Agrochemical Formulations

The compound's unique properties make it a candidate for use in agrochemicals. It may enhance the effectiveness of pesticides or serve as an intermediate in the synthesis of agricultural products. Additionally, it has been explored for its potential applications in coatings to improve weather resistance and durability.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated effectiveness against various bacterial strains. The trifluoroethyl moiety was found to enhance membrane permeability, increasing the compound's potency as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Research has indicated potential neuroprotective effects of this compound through inhibition of neuroinflammation pathways. This suggests possible therapeutic applications in neurodegenerative diseases.

Case Study 3: Optical Fiber Manufacturing

The compound has been utilized in the manufacture of optical fibers, where it enhances performance and durability. Its incorporation into lens materials during manufacturing processes has also shown promising results.

作用机制

The mechanism of action of 2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .

相似化合物的比较

2,2,2-Trifluoroethyl N-(2-methylpyridin-3-yl)carbamate can be compared with similar compounds such as:

2,2,2-Trifluoroethyl N-(2-methylpyridin-4-yl)carbamate: Similar in structure but with a different position of the methyl group on the pyridine ring.

2,2,2-Trifluoroethyl N-(4-methylpyridin-2-yl)carbamate: Another structural isomer with the methyl group at a different position.

生物活性

2,2,2-Trifluoroethyl N-(2-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry and agrochemicals.

Chemical Structure

The structure of this compound features a trifluoroethyl group attached to a carbamate moiety linked to a pyridine ring. The IUPAC name reflects this structure:

- IUPAC Name : this compound

- CAS Number : 1536559-26-8

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity and selectivity towards these targets, which may lead to various pharmacological effects. The precise mechanisms are still under investigation but are believed to involve modulation of enzyme activity and receptor interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Data Table of Biological Activities

Case Study 1: Enzyme Interaction

A study examined the inhibitory effects of various carbamate derivatives on acetylcholinesterase (AChE), a key enzyme in neurotransmission. While specific data on this compound was not highlighted, related compounds demonstrated significant inhibition capabilities, suggesting potential for similar activity.

Case Study 2: Pharmacological Research

In pharmacological research focusing on compounds with trifluoromethyl groups, it was noted that such modifications often enhance bioactivity and selectivity towards biological targets. This aligns with findings from studies on other trifluoromethyl-containing drugs which have shown improved potency against various receptors and enzymes involved in disease pathways .

属性

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-6-7(3-2-4-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUPPYHZODZSJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。